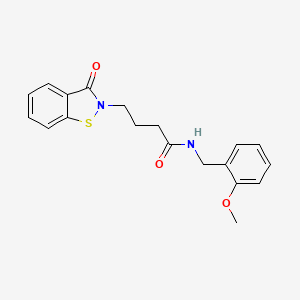

N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Description

Properties

Molecular Formula |

C19H20N2O3S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |

InChI |

InChI=1S/C19H20N2O3S/c1-24-16-9-4-2-7-14(16)13-20-18(22)11-6-12-21-19(23)15-8-3-5-10-17(15)25-21/h2-5,7-10H,6,11-13H2,1H3,(H,20,22) |

InChI Key |

GSJRKEBNBDNFLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Attachment of the Butanamide Chain: The butanamide chain can be introduced via an amide coupling reaction using a suitable carboxylic acid and an amine.

Introduction of the Methoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Products may include alcohol derivatives of the benzothiazole moiety.

Substitution: Products depend on the nucleophile used but may include various substituted benzothiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the benzothiazole moiety is particularly interesting due to its known pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Structure : Features a sulfonamide-linked phenyl group and a 1,2-benzisothiazol-3-one 1,1-dioxide core.

- Molecular Formula : C₂₁H₂₃N₃O₆S₂, molecular weight 477.54.

- Significance : The sulfonyl group enhances solubility and may facilitate interactions with biological targets such as kinases or proteases .

N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

- Structure : Combines a thiadiazolylidene moiety with the benzothiazolone core.

- Molecular Formula : C₁₉H₁₆N₄O₃S₂, molecular weight 412.5.

Comparison with Target Compound :

Benzoxazine-Based Analogues

Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () utilize a benzoxazine core instead of benzothiazolone. These are synthesized via coupling of 1,2,4-oxadiazoles with benzoxazine acetic acid derivatives. While structurally distinct, their synthesis under mild conditions (e.g., cesium carbonate in DMF) highlights methodologies that could be adapted for the target compound .

Biological Activity

N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a methoxybenzyl group with a benzothiazole moiety, which is often associated with diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.4 g/mol. The presence of the benzothiazole ring is significant as it contributes to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃S |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties can inhibit various cancer cell lines. Preliminary studies suggest that this compound may exhibit significant anticancer activity through mechanisms such as enzyme inhibition and interference with DNA replication .

In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The specific pathways involved in its action are still under investigation but may include the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which play crucial roles in the inflammatory response .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating its potential effectiveness as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial activity.

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide?

Answer:

The synthesis involves sequential steps:

Benzothiazolone formation : Cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetic acid) under basic conditions (KOH/EtOH) to form the 3-oxo-1,2-benzothiazole core .

Butanamide coupling : Reacting the benzothiazolone with 4-bromobutanoyl chloride, followed by substitution with 2-methoxybenzylamine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product. Confirm purity via NMR (δ ~3.8 ppm for methoxy, δ ~170 ppm for amide C=O) and HRMS .

Advanced: How can researchers optimize reaction yields when intermediates exhibit low reactivity?

Answer:

- Temperature control : Increase cyclization efficiency by heating to 80°C in DMF .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Microwave-assisted synthesis : Reduce reaction time for coupling steps (e.g., 30 min at 100°C) .

- Inert atmosphere : Conduct moisture-sensitive steps under nitrogen to prevent hydrolysis .

- Stoichiometry : Use 1.2 equivalents of 2-methoxybenzylamine to drive the reaction to completion .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- 1H/13C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and benzothiazolone carbonyl (δ ~168 ppm) .

- IR spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and benzothiazolone C=O (1680–1700 cm⁻¹) stretches .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₁₉N₂O₃S: 355.1112) .

- X-ray crystallography : Resolve stereochemistry if crystalline .

Advanced: How to resolve conflicting NMR data between synthetic batches?

Answer:

- 2D NMR (HSQC/HMBC) : Assign ambiguous signals by correlating 1H-13C couplings .

- Dynamic NMR : Detect rotameric forms by variable-temperature experiments .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed amides) .

- Reaction monitoring : Track intermediates via TLC to pinpoint incomplete steps .

Basic: Which functional groups dictate reactivity?

Answer:

- Benzothiazolone C=O : Electrophilic site for nucleophilic attack (e.g., hydrazine derivatives) .

- Amide bond : Participates in hydrogen bonding with biological targets .

- Methoxybenzyl group : Enhances lipophilicity and influences pharmacokinetics .

Advanced: Strategies to improve metabolic stability in preclinical studies?

Answer:

- Structural modifications : Replace methoxy with trifluoromethoxy to reduce oxidative metabolism .

- Bioisosteres : Substitute amide with 1,2,3-triazole to resist hydrolysis .

- Prodrug design : Mask reactive sites with acetyl or PEG groups .

- In vitro assays : Use liver microsomes to identify metabolic soft spots .

Basic: How is purity assessed post-synthesis?

Answer:

- Analytical HPLC : Purity >95% at λ=254 nm .

- Elemental analysis (CHNS) : Confirm C, H, N, S content within ±0.4% .

- Melting point : Sharp range (e.g., 150–152°C) indicates crystallinity .

Advanced: Resolving conflicting in silico binding modes with kinase targets?

Answer:

- Mutagenesis : Alter predicted binding residues (e.g., Asp831 in kinase active site) and test activity .

- SPR assays : Measure real-time binding kinetics (KD, kon/koff) .

- X-ray crystallography : Co-crystallize compound with target for structural validation .

- Competitive binding : Compare with known inhibitors (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.